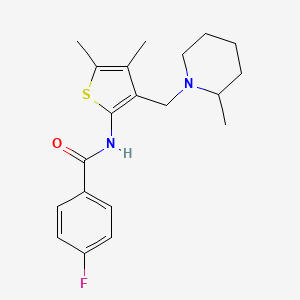
N-(4,5-dimethyl-3-((2-methylpiperidin-1-yl)methyl)thiophen-2-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-3-((2-methylpiperidin-1-yl)methyl)thiophen-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H25FN2OS and its molecular weight is 360.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4,5-dimethyl-3-((2-methylpiperidin-1-yl)methyl)thiophen-2-yl)-4-fluorobenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a thiophene ring, a piperidine moiety, and a fluorobenzamide structure. Its chemical formula is C18H24FN3S, and it has a molecular weight of approximately 341.47 g/mol. The presence of the piperidine ring is significant as it often contributes to the biological activity of compounds through interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit anticancer properties. For instance, derivatives with piperidine rings have been explored for their ability to inhibit key pathways involved in tumor growth and proliferation. The compound's potential mechanism may involve:
- Inhibition of Kinases : Compounds with similar structures have shown effectiveness in inhibiting kinases such as IKKβ, which plays a role in inflammatory responses associated with cancer progression .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .
Neuroprotective Effects
The piperidine moiety is also associated with neuroprotective effects. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are being investigated for Alzheimer's disease treatment. The incorporation of piperidine has been shown to enhance the ability of these compounds to cross the blood-brain barrier and exert neuroprotective effects .
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines (e.g., HCT116 colon cancer cells). The compound's IC50 values were found to be comparable to those of established chemotherapeutic agents .
- Neurodegenerative Models : In models simulating neurodegenerative conditions, this compound showed promise in reducing oxidative stress markers and improving cognitive function indicators .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
N-[4,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]thiophen-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2OS/c1-13-6-4-5-11-23(13)12-18-14(2)15(3)25-20(18)22-19(24)16-7-9-17(21)10-8-16/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVZDISHXLFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(SC(=C2C)C)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














